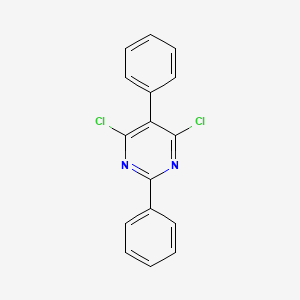

4,6-Dichloro-2,5-diphenylpyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Science

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is of fundamental importance in the chemical and life sciences. nih.gov Its prevalence in nature is most notably demonstrated by its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. nih.govnih.govtandfonline.com This biological role alone establishes the pyrimidine scaffold as a "privileged" structure in medicinal chemistry. bohrium.comnih.govbenthamscience.com

Beyond its role in nucleic acids, the pyrimidine motif is found in a variety of natural products, including vitamin B1 (thiamine). nih.gov The synthetic versatility of the pyrimidine ring allows for the introduction of a wide range of substituents at its 2, 4, 5, and 6 positions, leading to a rich diversity of chemical entities with tailored properties. mdpi.com This structural flexibility has been exploited by medicinal chemists to develop a multitude of drugs with a broad spectrum of therapeutic applications. nih.govnih.govresearchtrend.net Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. tandfonline.comorientjchem.orgnih.gov The ability of the pyrimidine core to act as a bioisostere for other aromatic systems, such as the phenyl ring, and its capacity to form hydrogen bonds are key factors contributing to its success in drug discovery. nih.govtandfonline.com

Overview of Dihalogenated Pyrimidine Derivatives in Synthetic and Applied Chemistry

Within the vast family of pyrimidine derivatives, dihalogenated pyrimidines, particularly dichloropyrimidines, serve as crucial building blocks in organic synthesis. The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic substitution, making them excellent leaving groups. This reactivity allows for the sequential and regioselective introduction of various functional groups, providing a straightforward route to complex, highly substituted pyrimidine scaffolds. researchgate.net

The differential reactivity of the chlorine atoms, often influenced by the electronic effects of other substituents on the ring, can be exploited to achieve selective transformations. For instance, in many 4,6-dichloropyrimidines, the C4 and C6 positions can be substituted stepwise, enabling the construction of unsymmetrical derivatives. nih.gov This controlled reactivity is highly valuable in the synthesis of targeted therapeutic agents and functional materials.

Furthermore, dihalogenated pyrimidines are important substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. acs.orgacs.org These powerful synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of arylated, vinylated, and aminated pyrimidines that would be difficult to synthesize otherwise. The resulting complex pyrimidine derivatives are often investigated for their potential applications in medicinal chemistry and materials science, including the development of kinase inhibitors and organic light-emitting diodes (OLEDs).

Research Context and Scope for 4,6-Dichloro-2,5-diphenylpyrimidine Investigations

The specific compound, this compound, integrates several key features that position it as a molecule of significant research interest. The presence of two phenyl groups at the 2 and 5 positions introduces steric bulk and modulates the electronic properties of the pyrimidine core. The two chlorine atoms at the 4 and 6 positions provide reactive handles for further chemical modification, as is characteristic of dihalogenated pyrimidines.

Research investigations into this compound would likely be multifaceted. A primary focus would be its utility as a synthetic intermediate. The reactivity of its chloro-substituents could be explored in a variety of nucleophilic substitution and cross-coupling reactions. The steric hindrance imposed by the adjacent phenyl group at C5 might influence the regioselectivity of these reactions at the C4 and C6 positions, offering potential for novel synthetic strategies.

Given the prevalence of substituted pyrimidines in drug discovery, another avenue of research would be the exploration of the biological activity of derivatives of this compound. nih.govbenthamscience.com By replacing the chlorine atoms with various amine, ether, or other functional groups, a library of new compounds could be synthesized and screened for potential therapeutic effects, such as anticancer or antiviral activity. tandfonline.comnih.gov The diphenyl-substituted pyrimidine core could serve as a novel scaffold for targeting specific biological pathways.

In the realm of materials science, the photophysical properties of derivatives of this compound could be of interest. The extended π-system created by the phenyl and pyrimidine rings suggests that these compounds, or polymers derived from them, might exhibit interesting fluorescence or other optical properties, making them potential candidates for applications in organic electronics.

A general synthetic approach to this compound would likely involve the construction of a 2,5-diphenyl-4,6-dihydroxypyrimidine intermediate, followed by chlorination. The dihydroxypyrimidine could potentially be synthesized through the condensation of a C-C-C fragment with a guanidine (B92328) or urea (B33335) derivative, a common strategy for pyrimidine ring formation. bu.edu.eg Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, would then yield the target compound. chemicalbook.comgoogle.com

While specific experimental data for this compound is not widely documented in publicly available literature, its structural features firmly place it within a class of compounds that are of high importance to modern chemical research. Future investigations into its synthesis, reactivity, and potential applications are well-justified by the established significance of both the pyrimidine scaffold and its dihalogenated derivatives.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-2,5-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2/c17-14-13(11-7-3-1-4-8-11)15(18)20-16(19-14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZDNTMHIDTVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399479 | |

| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29133-99-1 | |

| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4,6 Dichloro 2,5 Diphenylpyrimidine

Precursor Synthesis and Halogenation Approaches for Pyrimidine (B1678525) Core Formation

The formation of the 4,6-dichloropyrimidine (B16783) core is a critical step in the synthesis of the title compound. This is often achieved by first synthesizing a dihydroxy- or chloro-hydroxy-pyrimidine intermediate, which is then subjected to a chlorination reaction.

Synthesis of Dihydroxypyrimidine Intermediates and Subsequent Chlorination Reactions

The synthesis of 4,6-dichloro-2,5-diphenylpyrimidine typically begins with the formation of a 4,6-dihydroxypyrimidine (B14393) precursor. google.comgoogle.com This intermediate is then converted to the target dichloropyrimidine through chlorination. A common method involves treating the 4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride. google.comchemicalbook.com The reaction can be carried out in the presence of a base, such as a saturated hindered amine or an unsaturated 5-membered nitrogen-containing ring, to facilitate the conversion. google.com Another approach involves the reaction of 4,6-dihydroxypyrimidine with phosgene (B1210022) in the presence of a catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt. justia.com

Comparative Analysis of Chlorinating Agents for Dichloropyrimidine Synthesis

Various chlorinating agents can be employed for the synthesis of dichloropyrimidines from their dihydroxy precursors. The choice of agent can influence the reaction conditions and yield.

| Chlorinating Agent | Catalyst/Base | Key Features |

| Phosphorus Oxychloride (POCl₃) | Saturated hindered amines (e.g., Hunig's base), N,N-dimethylaniline | Commonly used, effective for chlorination. google.comchemicalbook.com The use of a base helps to scavenge the acidic byproducts. google.com |

| Phosgene (COCl₂) | Quaternary ammonium or phosphonium salts, tertiary amines | A facile process, with the catalyst playing a crucial role in the reaction. justia.com |

| Thionyl Chloride (SOCl₂) | N,N-dimethylaniline | Can act as both the chlorinating agent and the solvent, reducing the need for additional organic solvents. google.com |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4,6-Dichloropyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize the 4,6-dichloropyrimidine scaffold. libretexts.orgsigmaaldrich.comlibretexts.org These reactions allow for the introduction of aryl and heteroaryl substituents at specific positions on the pyrimidine ring.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution at the Pyrimidine Core

The Suzuki-Miyaura coupling reaction is a versatile method for the arylation of the 4,6-dichloropyrimidine core. mdpi.comyonedalabs.comlibretexts.org This reaction typically involves the coupling of the dichloropyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency and selectivity. mdpi.comnih.gov For instance, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in a solvent like 1,4-dioxane (B91453) has been shown to be effective for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207). mdpi.com

| Catalyst | Base | Solvent | Outcome |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good yields for the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.com |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene | Moderate yields. mdpi.com |

| Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | Moderate yields. mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4,6-Dichloropyrimidines

The chlorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. youtube.comnih.gov The reactivity of the chlorine atoms can be influenced by the electronic nature of the substituents on the pyrimidine ring. In general, the chlorine at the 4-position is more reactive towards nucleophiles than the one at the 6-position. stackexchange.com This selectivity can be exploited to achieve sequential substitution reactions, leading to the synthesis of unsymmetrically substituted pyrimidines. The reaction of 4,6-dichloropyrimidines with amines, for example, can lead to the formation of mono- or di-amino-substituted products, depending on the reaction conditions. researchgate.netnih.gov

Regioselective Amination Reactions and Their Modulators

The introduction of amino groups onto the pyrimidine ring is a critical step in the synthesis of many bioactive molecules. The two chlorine atoms at the C4 and C6 positions of this compound are susceptible to nucleophilic attack, but their reactivity can be modulated to achieve regioselective amination.

Research has shown that for dichloropyrimidines, the presence of an electron-withdrawing group at the C5 position generally directs substitution to the C4 position. However, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity in 5-substituted-2,4-dichloropyrimidines. nih.gov This is achieved through an in situ N-dealkylation of an intermediate, effectively resulting in the product of a secondary amine reaction at the C2 position. nih.gov While aryl and heteroarylamines often necessitate a palladium catalyst for efficient amination, more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions. mit.edu

The choice of base and catalyst can also significantly influence the outcome of amination reactions. For instance, in the amination of 6-aryl-2,4-dichloropyrimidine, using LiHMDS as the base with palladium catalysis favors the formation of the C4-substituted product with aliphatic amines, whereas aromatic amines can react without a catalyst. researchgate.netnih.gov In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the use of weak bases like sodium hydrogen carbonate with anilines and secondary aliphatic amines leads to selective displacement of the chloride group. researchgate.net Conversely, deprotonated anilines tend to displace the sulfone group. researchgate.net

Table 1: Modulators of Regioselective Amination

| Reactant | Nucleophile | Modulator/Catalyst | Position of Amination | Reference |

| 5-Substituted-2,4-dichloropyrimidines | Tertiary amines | None (in situ dealkylation) | C2 | nih.gov |

| Substituted di- and trichloropyrimidines | Aryl- and heteroarylamines | Palladium catalyst | C2 | mit.edu |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | LiHMDS, Pd catalyst | C4 | researchgate.netnih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | None | C4 | researchgate.netnih.gov |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, secondary aliphatic amines | Weak base (e.g., NaHCO3) | C4/C6 (Chloride displacement) | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | - | C2 (Sulfone displacement) | researchgate.net |

Displacement of Halogen and Other Activating Groups by Various Nucleophiles

Beyond amination, the chlorine atoms of this compound can be displaced by a variety of other nucleophiles, allowing for the introduction of diverse functional groups. These nucleophilic aromatic substitution (SNAr) reactions are fundamental to the elaboration of the pyrimidine core.

The two chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. The displacement can occur sequentially, and the regioselectivity can be controlled by the reaction conditions and the nature of the nucleophile. For instance, in reactions with 4,6-dichloro-2-(methylthio)pyrimidine, the chloride atoms can be displaced by benzyloxy groups. arkat-usa.org Subsequently, the methylthio group can be oxidized to a more reactive sulfone, which can then be displaced by other nucleophiles like cyanide. arkat-usa.org

Studies on related dichloropyrimidines demonstrate the breadth of possible transformations. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the expected substitution products. rsc.org Interestingly, treatment with sodium cyanide can lead to the displacement of the methylthio group in addition to the chlorine, highlighting the lability of different leaving groups under specific conditions. rsc.org The use of various nucleophiles on activated dihalogenated compounds is a common strategy for creating building blocks for functional materials and pharmaceuticals. nih.gov

Table 2: Nucleophilic Displacement Reactions

| Starting Material | Nucleophile | Displaced Group(s) | Product | Reference |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | 4,6-Chlorides | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | arkat-usa.org |

| 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | Cyanide (KCN) | Sulfone | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | arkat-usa.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | 4-Chloride | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | 4-Chloride | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Cyanide | 4-Chloride and 2-Methylthio | Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | rsc.org |

Cascade and Multi-Component Reactions for Pyrimidine Derivatization

Cascade and multi-component reactions (MCRs) offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single synthetic operation. orgchemres.org These strategies are increasingly applied to the synthesis of diverse heterocyclic libraries for drug discovery.

While specific examples involving this compound are not extensively detailed in the provided context, the general principles can be applied. For instance, a strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starts from a related 4,6-dichloro-5-formylpyrimidine, which undergoes a cyclization reaction with amines and aldehydes. nih.gov This involves an intramolecular amide addition to an in situ formed iminium intermediate. nih.gov Such methodologies demonstrate the potential for cascade sequences initiated on a functionalized dichloropyrimidine core.

MCRs are particularly valuable for rapidly building molecular diversity. orgchemres.org The synthesis of pyrimidines through various cycloaddition reactions, such as [4+2] cycloadditions, highlights the power of these methods. mdpi.com For example, multifunctionalized pyrimidines can be prepared via a copper-catalyzed tandem reaction of various components, leading to highly substituted pyrimidine derivatives. mdpi.com These approaches, if adapted to this compound, could provide rapid access to a wide range of novel compounds.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comwisdomlib.org These principles are increasingly important in pharmaceutical and chemical manufacturing.

In the context of pyrimidine synthesis, green chemistry approaches can be implemented in several ways. The use of safer, renewable solvents is a key aspect. wisdomlib.org For example, performing reactions in water or using bio-renewable solvents like 2-MeTHF can significantly reduce the environmental impact. wisdomlib.org Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com

The development of one-pot synthetic methodologies, as seen in the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, aligns with green chemistry principles by minimizing purification steps and waste generation. Furthermore, the use of catalytic reactions, as seen in many of the amination and cross-coupling reactions, is inherently greener than using stoichiometric reagents. The selection of catalysts and reaction conditions that are more environmentally benign is a continuous area of research. For instance, exploring catalyst-free conditions for certain nucleophilic substitutions, where applicable, would be a significant green advancement. nih.gov

Mechanistic Investigations of Reactions Involving 4,6 Dichloro 2,5 Diphenylpyrimidine

Mechanistic Studies of Cine and Direct Amination Pathways in Halogenopyrimidine Systems

The amination of halogenated pyrimidines can proceed through several mechanistic routes, primarily direct nucleophilic aromatic substitution (SNAr) and, under specific conditions, more complex pathways like the SN(ANRORC) mechanism.

Direct Amination (SNAr Pathway): The most common pathway for the amination of 4,6-dichloro-2,5-diphenylpyrimidine is the direct substitution or SNAr mechanism. In this two-step process, the nucleophile (an amine) attacks one of the electrophilic carbon atoms (C4 or C6) bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the resulting negatively charged intermediate. bhu.ac.inmasterorganicchemistry.com This intermediate, known as a Meisenheimer complex, then rearomatizes by expelling the chloride leaving group to yield the aminated product. The positions C2, C4, and C6 of the pyrimidine (B1678525) ring are all activated for nucleophilic attack due to the influence of the ring nitrogens. bhu.ac.inslideshare.net

ANRORC Mechanism: A notable alternative to direct substitution in some pyrimidine systems is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway has been extensively studied for the amination of substituted pyrimidines, particularly with powerful nucleophiles like metal amides (e.g., potassium amide in liquid ammonia). wikipedia.orgcapes.gov.br The mechanism involves the initial addition of the nucleophile, but instead of direct expulsion of the leaving group, the pyrimidine ring opens to form a nitrile intermediate. wikipedia.org Subsequently, the ring closes in a different orientation to incorporate the nucleophile, often displacing a ring nitrogen atom in the process, before rearomatizing. Isotope labeling studies have been instrumental in proving the occurrence of this mechanism, showing that a ring nitrogen can be extruded and replaced by the nitrogen from the amine nucleophile. wikipedia.org While direct SNAr is more common for 4,6-dichloropyrimidines, the ANRORC mechanism demonstrates the complex reactivity landscape of these heterocycles. capes.gov.br

Elucidation of SNAr Reaction Mechanisms and Stereochemical Aspects

The Nucleophilic Aromatic Substitution (SNAr) is the principal mechanism governing the substitution of the chloro groups in this compound by nucleophiles.

The reaction is initiated by the attack of a nucleophile on the electron-deficient pyrimidine ring at either the C4 or C6 position. These positions are electronically equivalent in the starting material but can become distinct after the first substitution. The attack forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this complex is resonance-stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. The presence of electron-withdrawing phenyl groups at the C2 and C5 positions further enhances the electrophilicity of the ring, facilitating the nucleophilic attack.

The rate-determining step is typically the formation of this stabilized intermediate. masterorganicchemistry.com The reaction concludes with the rapid expulsion of the chloride ion, a good leaving group, which restores the aromaticity of the pyrimidine ring.

Regiochemical Aspects: In the context of this symmetric molecule, "stereochemical aspects" primarily refer to regioselectivity in subsequent reactions. Once the first chlorine atom is substituted, the electronic nature of the new substituent at C4 dictates the reactivity and preferred site of a second substitution at C6. An electron-donating group at C4 will deactivate the C6 position towards further SNAr, making subsequent reactions more difficult. Conversely, an electron-withdrawing group would facilitate a second substitution. In reactions involving unsymmetrical dichloropyrimidines, the regioselectivity is highly sensitive to the electronic effects of other ring substituents, which determine the most electrophilic site for nucleophilic attack. acs.org

Detailed Catalytic Cycle Analysis in Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds at the chloro-substituted positions of this compound. The catalytic cycle involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states and can be broken down into three main steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine (B1218219) ligands. This complex reacts with this compound in an oxidative addition step. The palladium atom inserts itself into one of the carbon-chlorine bonds (e.g., at C4), leading to the formation of a square planar Pd(II) complex. This step increases the oxidation state of palladium from 0 to +2.

Transmetalation: In this step, the organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center. A base is required to activate the organoboron species, forming an "ate" complex which then reacts with the Pd(II) complex. The chloride ligand on the palladium is replaced by the organic group from the transmetalating agent, resulting in a new diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups attached to the palladium(II) center—the pyrimidine ring and the newly transferred organic group—couple and are eliminated from the metal center. This forms the new C-C bond and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The two groups must be cis to each other on the palladium complex to undergo reductive elimination.

This catalytic cycle allows for the sequential and controlled functionalization of the dichloro-positions on the pyrimidine ring, enabling the synthesis of complex molecular architectures.

Influence of Solvent, Base, and Ligand on Reaction Outcome and Selectivity

The conditions under which reactions are performed have a profound impact on the yield, rate, and particularly the selectivity of substitutions on the this compound framework. The choice of solvent, base, and, in the case of cross-coupling, the palladium ligand are critical parameters that must be optimized.

Influence in SNAr Reactions: In SNAr reactions, the solvent can influence reaction rates by stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents like DMF, NMP, and MeCN are commonly used as they can effectively solvate the charged species. rsc.org The choice of base is also critical. In aminations, a weak base like sodium bicarbonate may be sufficient to scavenge the HCl produced. rsc.org However, stronger bases can deprotonate the incoming nucleophile, increasing its nucleophilicity and altering selectivity. For instance, using a strong base like LiHMDS with secondary amines in palladium-catalyzed aminations has been shown to be crucial for achieving high regioselectivity. acs.org

Influence in Palladium-Catalyzed Cross-Coupling: In palladium-mediated reactions, the ligand bound to the palladium center is arguably the most influential component. The steric and electronic properties of the ligand dictate the reactivity and stability of the catalyst.

Ligands: Bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of aryl chlorides, which have strong C-Cl bonds. The ligand can dramatically influence regioselectivity, sometimes overriding the inherent electronic preferences of the substrate. rsc.org

Bases: A base is essential for the transmetalation step in many cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and nature of the base can affect the reaction rate and the stability of the reagents.

Solvents: The choice of solvent (e.g., toluene, dioxane, DMF) affects the solubility of the reactants and the stability of the catalytic species throughout the cycle. rsc.org In some cases, ligand-free conditions, often involving phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), can be employed, where palladium nanoparticles are thought to be the active catalytic species.

The interplay of these factors is complex, and optimal conditions are often determined empirically for each specific transformation.

Table of Reaction Condition Effects

This interactive table summarizes the influence of different components on reaction outcomes for dichloropyrimidine systems.

| Component | Role in Reaction | Examples | Effect on Outcome |

| Ligand | Modulates catalyst activity & selectivity | Xantphos, BINAP, DavePhos | Bulky ligands can increase product yield and control which chlorine atom reacts in cross-coupling. rsc.org |

| Base | Activates coupling partner, scavenges acid | LiHMDS, K₂CO₃, NaOtBu | Strong bases like LiHMDS can be essential for high regioselectivity in aminations. acs.org |

| Solvent | Solubilizes reactants, stabilizes intermediates | Toluene, DMF, Dioxane | Polar aprotic solvents can accelerate SNAr reactions. The solvent mixture can impact catalyst stability. rsc.org |

Derivatization and Functionalization Strategies for 4,6 Dichloro 2,5 Diphenylpyrimidine

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The chlorine atoms at the C4 and C6 positions of 4,6-dichloro-2,5-diphenylpyrimidine are highly susceptible to nucleophilic substitution, making them ideal sites for introducing a variety of aromatic and heteroaromatic groups. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The Suzuki-Miyaura cross-coupling reaction has been successfully employed to synthesize 4-aryl and unsymmetrical 4,6-diarylpyrimidines. researchgate.net This method allows for the introduction of various aryl and heteroaryl boronic acids, leading to the formation of 4,6-disubstituted pyrimidines in acceptable yields. researchgate.net For instance, a two-step procedure involving a Suzuki-Miyaura reaction followed by hydrodechlorination has been developed for the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine (B16783), resulting in the predominant formation of the mono-arylated product. researchgate.net This site-selectivity is crucial for the controlled synthesis of complex molecules.

Furthermore, the versatility of this approach is highlighted by the synthesis of a series of 2,4-diaryl-substituted pyrimidines and pyrimidinone derivatives through the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives. nih.gov This strategy allows for the modulation of therapeutic properties by adjusting the bulky substituents at the 2-position. nih.gov

Table 1: Examples of Aromatic and Heteroaromatic Moieties Introduced onto the Pyrimidine (B1678525) Core

| Starting Material | Reagent | Reaction Type | Product |

| 4,6-Dichloropyrimidine | Arylboronic acid | Suzuki-Miyaura Coupling | 4-Aryl-6-chloropyrimidine |

| 4-Chloro-6-substituted pyrimidine | Heteroarylboronic acid | Suzuki-Miyaura Coupling | 4-Substituted-6-heteroarylpyrimidine |

| α-Aminoamidines | Aryl-substituted unsaturated ketones | Cyclocondensation | 2-(4,6-Diphenylpyrimidin-2-yl)propan-2-amine derivatives |

This table showcases the diversity of aromatic and heteroaromatic groups that can be attached to the pyrimidine ring, enabling the fine-tuning of the molecule's properties.

Strategies for Further Functionalization at Nitrogen and Carbon Positions of the Pyrimidine Ring

Beyond the substitution at the chloro-positions, the nitrogen and carbon atoms of the pyrimidine ring itself offer opportunities for further functionalization. This allows for the creation of a wider range of derivatives with tailored characteristics.

Functionalization at the nitrogen atoms can be achieved through various reactions. For example, the synthesis of 2-methylamino-4,6-diaryl-substituted pyrimidines has been accomplished via the cyclocondensation of α-aminoamidines with aryl-substituted unsaturated ketones. nih.gov This introduces an amino group at the C2 position, which can be further modified.

The carbon atoms of the pyrimidine ring can also be targeted for functionalization. While direct C-H functionalization of the pyrimidine ring of this compound is less common, the introduction of functional groups at the phenyl substituents or at the C5 position provides alternative routes for derivatization. For instance, the synthesis of polycyclic heterofused 7-deazapurine heterocycles has been developed based on the C–H functionalization of diverse (hetero)aromatics followed by a Negishi cross-coupling with bis(4,6-dichloropyrimidin-5-yl)zinc. nih.gov This approach highlights the potential of functionalizing the pyrimidine core at positions other than the chloro-substituted carbons.

Synthesis of Pyrimidine-Fused Polycyclic Heterocyclic Systems

The this compound scaffold can be utilized as a building block for the construction of more complex, fused polycyclic heterocyclic systems. These larger structures often exhibit unique photophysical and biological properties.

One strategy involves the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. nih.gov The key step is a cyclization reaction involving an intramolecular amide addition to an in situ formed iminium intermediate. nih.gov This methodology allows for the creation of a library of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov

Another approach focuses on the synthesis of polycyclic heterofused 7-deazapurine heterocycles. nih.gov This is achieved through the Negishi cross-coupling of a (het)aryl-zinc reagent with bis(4,6-dichloropyrimidin-5-yl)zinc, followed by azidation and thermal cyclization. nih.gov This method has been used to synthesize various new polycyclic thieno-fused 7-deazapurine nucleosides. nih.gov The synthesis of thiazolo[3,2-a]pyrimidines has also been reported through the reaction of pyrimidine-2-thiones with alkynyl esters. nih.gov

Table 2: Examples of Pyrimidine-Fused Polycyclic Heterocyclic Systems

| Starting Pyrimidine Derivative | Reaction Partners | Resulting Fused System |

| 4,6-Dichloro-5-formylpyrimidine | Primary amines, Aldehydes | 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones |

| Bis(4,6-dichloropyrimidin-5-yl)zinc | (Het)aryl-zinc reagent | Polycyclic thieno-fused 7-deazapurines |

| Pyrimidine-2-thiones | Alkynyl esters | Thiazolo[3,2-a]pyrimidines |

This table illustrates the diverse range of fused heterocyclic systems that can be synthesized from pyrimidine precursors, leading to novel molecular architectures.

Generation of Pyrimidine Diamine Derivatives

The synthesis of pyrimidine diamine derivatives from this compound is a significant area of research, as these compounds often exhibit interesting biological activities. The chloro groups are readily displaced by amines to form the corresponding diamino derivatives.

A series of 2,4,6-trisubstituted pyrimidines, including diamino derivatives, have been synthesized and evaluated for their in vitro antimalarial activity. nih.gov The synthesis of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines has been achieved by reacting chalcones with guanidine (B92328) nitrate. ijpsonline.com The resulting amino group can be further derivatized, for example, by converting it into a urea (B33335). ijpsonline.com

The synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) and other derivatives of 4,5(5,6)-dihydroxypyrimidine has also been reported, showcasing the versatility of pyrimidine chemistry in generating diverse diamino compounds. rsc.org Furthermore, a method for the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) has been developed, which can serve as a precursor for further amination reactions. google.com

Advanced Spectroscopic and Structural Elucidation Studies of 4,6 Dichloro 2,5 Diphenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like 4,6-dichloro-2,5-diphenylpyrimidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

For this compound, the ¹H NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the protons on the two phenyl rings. The exact chemical shifts and coupling patterns of these protons would provide insights into their chemical environment and connectivity.

The ¹³C NMR spectrum offers complementary information, revealing the number of unique carbon atoms and their electronic environments. Key signals would include those for the substituted and unsubstituted carbons of the phenyl rings and the carbons of the central pyrimidine (B1678525) core. The carbon atoms bonded to chlorine (C4 and C6) and nitrogen would exhibit characteristic chemical shifts. While specific experimental data for this compound is not widely published, data from related structures, such as 4,6-dichloropyrimidine (B16783), provide a basis for expected spectral features. chemicalbook.comchemicalbook.comspectrabase.com For instance, in the simpler 4,6-dichloropyrimidine, the proton at the C2 position and the proton at the C5 position show distinct signals that confirm the substitution pattern. chemicalbook.com The introduction of the two phenyl groups in the target molecule would significantly alter the spectrum, introducing a complex series of multiplets for the ten aromatic protons and adding several signals in the aromatic region of the ¹³C NMR spectrum. mdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.20 - 7.80 | Multiplet | Signals corresponding to the 10 protons on the two phenyl rings. |

| ¹³C | 160 - 165 | Singlet | Quaternary carbons C4 and C6 of the pyrimidine ring, attached to chlorine. |

| ¹³C | 158 - 162 | Singlet | Quaternary carbon C2 of the pyrimidine ring, attached to a phenyl group. |

| ¹³C | 128 - 135 | Multiple signals | Carbons of the two phenyl rings. |

| ¹³C | ~120 | Singlet | Quaternary carbon C5 of the pyrimidine ring, attached to a phenyl group. |

Note: This table is based on theoretical predictions and data from analogous structures, not on direct experimental measurement of the title compound.

Mass Spectrometry (MS) Techniques for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of this compound and assessing its purity. The nominal molecular weight of the compound is 301.17 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₆H₁₀Cl₂N₂). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Specifically, an [M]⁺: [M+2]⁺: [M+4]⁺ pattern with a ratio of approximately 9:6:1 would be expected.

Electron ionization (EI) mass spectra of related dichloropyrimidines show that fragmentation often begins with the loss of chlorine atoms. nist.gov For this compound, the fragmentation pattern would likely involve sequential loss of the two chlorine atoms and potential cleavage of the phenyl groups from the pyrimidine core.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₆H₁₁Cl₂N₂]⁺ | 301.02938 |

| [M+Na]⁺ | [C₁₆H₁₀Cl₂N₂Na]⁺ | 323.01132 |

| [M]⁺ | [C₁₆H₁₀Cl₂N₂]⁺ | 300.02155 |

| [M-H]⁻ | [C₁₆H₉Cl₂N₂]⁻ | 299.01482 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Property Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, offering valuable information about its functional groups and conjugated systems.

UV-Vis spectroscopy provides insight into the electronic transitions of the conjugated π-system. The parent 4,6-dichloropyrimidine has known UV absorption maxima. nist.gov The presence of two phenyl groups at the C2 and C5 positions of the pyrimidine ring in this compound creates an extended conjugated system. This extension of conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrimidine core, moving the absorption bands further into the UV or even the visible range. The intensity and position of these bands are sensitive to the solvent environment. researchgate.net

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture Determination

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related compounds, such as 4,6-dichloro-5-methoxypyrimidine (B156074) and 4,6-dichloro-5-methylpyrimidine, provides significant insight into the expected molecular architecture. researchgate.netnih.gov

These studies show that the pyrimidine ring is typically essentially planar. nih.gov The substituents on the ring, including chlorine atoms and other groups, lie close to this plane. For this compound, the key structural parameters would be the bond lengths and angles of the pyrimidine core and the orientation of the two phenyl rings relative to the central heterocycle.

Table 3: Crystallographic Data for the Related Compound 4,6-Dichloro-5-methylpyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

Data obtained for a related structure to infer potential properties of the title compound. nih.gov

Analysis of Dihedral Angles and Conformational Preferences

The conformation of this compound in the solid state would be largely defined by the dihedral angles between the plane of the pyrimidine ring and the planes of the two phenyl rings at positions 2 and 5. Due to steric hindrance between the phenyl groups and the adjacent chloro and pyrimidine ring atoms, it is highly probable that the phenyl rings are twisted out of the plane of the pyrimidine ring. The magnitude of these dihedral angles would be a balance between maximizing π-conjugation (which favors planarity) and minimizing steric repulsion (which favors a twisted conformation). In the crystal structure of the related 4,6-dichloro-5-methoxypyrimidine, the pyrimidine ring itself is nearly planar, with a root-mean-square deviation of 0.013 Å. researchgate.net A similar planarity would be expected for the pyrimidine core of the title compound.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The packing of molecules in a crystal is governed by intermolecular forces. For this compound, several types of interactions are anticipated. Crystal structures of related dichloropyrimidines reveal the importance of short halogen contacts, such as Cl⋯N interactions, which can link molecules into chains or more complex three-dimensional frameworks. researchgate.net In the case of 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H⋯N hydrogen bonds to form inversion dimers. nih.gov

Chromatographic Methodologies for Purity and Retention Behavior Studies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound and for studying its retention behavior. The compound has been specifically used as a test substance in quantitative structure-retention relationship (QSRR) studies. scientificlabs.co.uksigmaaldrich.com These studies aim to correlate experimental chromatographic retention data with calculated molecular descriptors.

Computational and Theoretical Chemistry Approaches for 4,6 Dichloro 2,5 Diphenylpyrimidine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the intrinsic properties of molecules. nih.govyoutube.com For 4,6-dichloro-2,5-diphenylpyrimidine, these methods can provide a wealth of information without the need for empirical data.

DFT calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. nih.gov This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study of 4-phenylpyrimidine, the geometry was optimized using the B3LYP functional with a 6-311++G(d,p) basis set to locate the minimum energy structure. nih.gov A similar approach for this compound would elucidate the spatial arrangement of its phenyl and chloro substituents.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These "quantum chemical descriptors" help in understanding the molecule's reactivity and kinetic stability. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Global Chemical Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and electrophilicity can be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atoms and positive potential near the hydrogen atoms of the phenyl rings. mdpi.com

Furthermore, quantum chemical calculations can predict spectroscopic properties. Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.govyoutube.com Similarly, vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.govmdpi.com

Table 1: Illustrative Quantum Chemical Descriptors (Based on studies of related pyrimidine (B1678525) derivatives)

| Descriptor | Typical Information Provided | Relevance to this compound |

| HOMO-LUMO Gap | Electronic stability, reactivity | A larger gap would suggest higher kinetic stability. |

| Electronegativity (χ) | Electron-attracting tendency | Influences the nature of intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | Propensity to accept electrons | Predicts reactivity with nucleophiles. |

| Dipole Moment | Polarity of the molecule | Affects solubility and intermolecular forces. |

This table is illustrative and based on general principles of quantum chemistry as applied to pyrimidine derivatives. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. kashanu.ac.ir MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or bound to a protein). kashanu.ac.iracs.org

For a molecule like this compound, with its rotatable phenyl groups, MD simulations can be particularly insightful for:

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), MD can provide information on how the solvent structure is perturbed by the solute and can be used to calculate properties like the free energy of solvation.

Ligand-Binding Dynamics: When docked into a biological target, MD simulations can assess the stability of the binding pose. acs.orgrsc.org Researchers studying pyrimidine derivatives as cholinesterase inhibitors used 250 ns MD simulations to monitor the stability of the ligand-protein complex and analyze the key interactions (hydrophobic, water-bridge, and hydrogen bonds) over time. acs.org For this compound, MD could be used to refine a docked pose and evaluate its stability within a hypothetical target's active site.

Quantitative Structure-Retention Relationship (QSRR) and Chemometric Analyses of Pyrimidine Derivatives

Quantitative Structure-Retention Relationship (QSRR) models are mathematical equations that correlate the chromatographic retention of a compound with its molecular descriptors. nih.gov These models are valuable in analytical chemistry for predicting retention times and for understanding the mechanisms of separation. This compound has been specifically mentioned as a test compound in systematic QSRR studies. chemicalbook.com

The development of a QSRR model typically involves the following steps:

Data Set: A series of related compounds (in this case, pyrimidine derivatives including the target molecule) are analyzed under specific chromatographic conditions (e.g., reversed-phase HPLC) to determine their retention factors (k).

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometrical, physicochemical, or electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that links the retention factors to a subset of the most relevant molecular descriptors. nih.govchemicalbook.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSRR studies on various classes of compounds, including pyrimidines, have demonstrated that retention behavior is often influenced by descriptors related to hydrophobicity (like logP), molecular size, and electronic properties. nih.govresearchgate.net By including this compound in such a study, its specific retention behavior can be quantified and predicted, aiding in the development of analytical methods for its detection and purification.

Theoretical Studies on Photophysical Properties, Energy Transfer, and Charge Transfer Mechanisms

The photophysical properties of molecules describe their behavior upon absorption of light, including processes like fluorescence, phosphorescence, and energy transfer. The two phenyl groups attached to the pyrimidine core in this compound suggest that it could possess interesting photophysical characteristics, potentially as a D-π-A (donor-pi-acceptor) system.

Theoretical methods are instrumental in understanding these properties:

Excited State Calculations: TD-DFT can be used to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. The nature of these excited states (e.g., ππ* or nπ*) and the energy gap between them are critical in determining the photophysical pathways. rsc.org

Absorption and Emission Spectra: Theoretical calculations can predict the wavelengths of maximum absorption and emission, which can be compared with experimental spectroscopic data. nih.gov

Intramolecular Charge Transfer (ICT): In D-π-A systems, the absorption of light can lead to a transfer of electron density from the donor part of the molecule to the acceptor part. Theoretical calculations can quantify the extent of this charge transfer. Studies on other pyrimidine-based dyes have shown that the solvent polarity can significantly influence the emission properties due to the stabilization of the ICT state. researchgate.net

Intersystem Crossing (ISC): The transition from a singlet excited state to a triplet excited state (ISC) is a key process for molecules used as photosensitizers. The probability of ISC can be estimated theoretically, and a low fluorescence quantum yield can sometimes indicate an efficient ISC process. nih.gov

Applications of 4,6 Dichloro 2,5 Diphenylpyrimidine in Diverse Research Fields

Medicinal Chemistry and Chemical Biology Research

The pyrimidine (B1678525) core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The 2,5-diphenyl substitution pattern combined with reactive sites at the 4 and 6 positions makes 4,6-Dichloro-2,5-diphenylpyrimidine a subject of interest for creating diverse molecular libraries aimed at various therapeutic targets.

While many pyrimidine-based compounds are known enzyme inhibitors, the direct use of this compound as a precursor for inhibitors of MARK4, CDK2, and CDK9 is not extensively documented in primary literature. Research into inhibitors for these kinases often utilizes a simpler, related scaffold. For instance, a series of potent Microtubule Affinity-Regulating Kinase 4 (MARK4) inhibitors, investigated for Alzheimer's disease, were synthesized starting from 4,6-dichloropyrimidine (B16783).

However, this compound has been successfully employed as a key building block in the synthesis of complex chiral molecules that act as catalysts in medicinal chemistry. In one notable example, it was used to prepare a phase-transfer catalyst based on a cinchonine (B1669041) alkaloid. This catalyst facilitates the highly selective asymmetric synthesis of γ-amino esters, which are crucial structural motifs in many biologically active compounds and pharmaceuticals. nih.gov The synthesis demonstrates the utility of the compound's reactive chlorine in linking the diphenylpyrimidine core to other functional molecules. nih.gov

Table 1: Chiral Catalyst Synthesis from this compound

| Precursor Compound | Resulting Catalyst | Application of Catalyst |

| This compound | (1S,2R,4S,5R)-2-((S)-((6-chloro-2,5-diphenylpyrimidin-4-yl)oxy)(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine | Asymmetric synthesis of chiral γ-amino esters/lactones |

Utrophin modulation is a promising therapeutic strategy for Duchenne muscular dystrophy (DMD), a severe neuromuscular disorder. researchgate.net The goal is to upregulate utrophin, a paralogue of dystrophin, to compensate for its absence. researchgate.netresearchgate.net Research in this area has led to the discovery of a class of compounds, 4,6-diphenylpyrimidine-2-carbohydrazides, which act as utrophin modulators. researchgate.netchemshuttle.com

These active modulators share the core 4,6-diphenylpyrimidine (B189498) structure with the subject compound. The presence of reactive chlorine atoms in this compound makes it a highly plausible and strategic starting material for synthesizing such derivatives. The chloro groups can be readily substituted with hydrazide moieties or other functional groups through nucleophilic substitution reactions to generate libraries of potential utrophin modulators for further screening and optimization. researchgate.netchemshuttle.com

The pyrimidine scaffold is a cornerstone in the development of antiviral and antitumor agents, as it is a fundamental component of nucleosides. biodeep.cn Numerous analogues have been synthesized and tested for their ability to interfere with viral replication or cancer cell proliferation. nih.govcymitquimica.com

This compound has been synthesized and spectrally characterized in research contexts exploring novel therapeutic agents. researchgate.netchemshuttle.com Its inclusion in studies alongside precursors for complex antibiotics like Pactamycin highlights its relevance as a reference compound within the broader class of dichloropyrimidines being investigated for bioactivity. chemshuttle.com Furthermore, chemical suppliers categorize the compound as a potential anti-infective and antiviral agent based on its structural class. chemshuttle.com The two phenyl groups and the pyrimidine ring create a unique electronic and steric profile, while the chloro-substituents provide reactive handles for generating a wide array of derivatives for biological screening.

Dichloropyrimidine derivatives are crucial intermediates in the synthesis of several pharmaceuticals. A prominent example is the antiplatelet drug Ticagrelor, which relies on a substituted dichloropyrimidine for the construction of its triazolopyrimidine core.

However, it is critical to note that the specific intermediate used for Ticagrelor is not this compound. The actual key starting material in many patented synthetic routes is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine . This compound differs significantly in its substitution pattern at the 2 and 5 positions of the pyrimidine ring, featuring a propylthio group and a nitro group instead of two phenyl groups. The nitro group is later reduced to an amine, which is essential for the subsequent triazole ring formation.

This distinction underscores the importance of specific substitution patterns on the pyrimidine ring for achieving the desired reactivity and final drug structure. While this compound is a valuable synthetic building block, it is not the correct intermediate for Ticagrelor.

Table 2: Comparison of Dichloropyrimidine Structures

| Feature | This compound | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (Ticagrelor Intermediate) |

| Structure | ||

| Substituent at C2 | Phenyl group | Propylthio group |

| Substituent at C5 | Phenyl group | Nitro group |

| Primary Application | General synthetic scaffold | Key intermediate for Ticagrelor |

The search for new antibacterial agents to combat rising antibiotic resistance is a global health priority. Pyrimidine derivatives have been extensively explored as scaffolds for novel antibiotics due to their ability to mimic endogenous molecules and interact with bacterial enzymes.

While the broader class of pyrimidines is rich with antibacterial candidates, specific research detailing the use of this compound to create antibacterial agents is limited in the current scientific literature. However, its structural features make it a viable candidate for such discovery programs. The reactive chlorine atoms can be displaced by various nucleophiles to attach different pharmacophores known to be associated with antibacterial activity, enabling the synthesis of new compound libraries for screening against pathogenic bacteria.

Materials Science and Photonics Research

Beyond its applications in medicine, the rigid, aromatic structure of this compound suggests its potential use as a building block for functional organic materials. The field of materials science leverages molecules with unique electronic and photophysical properties to create advanced materials for electronics and photonics.

Pyrimidine-containing compounds are known to be useful in the synthesis of functional polymers and coatings, where the heterocycle can enhance thermal stability and chemical resistance. biodeep.cn More specifically, the extended π-conjugated system created by the two phenyl groups on the pyrimidine ring in this compound suggests that it and its derivatives could possess interesting photophysical properties, such as fluorescence.

Analogous molecular platforms, such as those based on a diphenyl-imidazole core, are known to exhibit environmentally sensitive fluorescence (solvatofluorochromism), where their light emission changes based on the polarity of their surroundings. This property is highly sought after for developing chemical sensors. The 2,5-diphenylpyrimidine (B3050841) core is a promising candidate for similar behavior. The two chlorine atoms serve as convenient synthetic handles to attach electron-donating or electron-withdrawing groups, which would allow for fine-tuning of the molecule's absorption and emission wavelengths. This makes this compound an attractive precursor for creating novel fluorophores, chemosensors, and potentially materials for use in Organic Light-Emitting Diodes (OLEDs).

No Specific Research Findings Available for this compound

Despite a comprehensive search for scientific literature and data, there are no specific research findings available for the chemical compound This compound that align with the requested detailed applications in diverse research fields. The search did not yield any dedicated studies on its incorporation into organic electronic and optical materials, its use in the design of fluorescent dyes, the development of chemo/pH sensors, its application in aggregation-induced emission systems, or its role in catalysis research.

While the broader class of pyrimidine derivatives has been extensively studied for these applications, the specific properties and functionalities of this compound remain uncharacterized in the available scientific literature. For instance, studies on related compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown their utility in Suzuki cross-coupling reactions to create novel pyrimidine analogs. researchgate.net Similarly, research on other dichloropyrimidines has explored their reactions, such as amination, to produce a variety of substituted pyrimidines. nih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

General information from chemical suppliers confirms the commercial availability of this compound, providing basic data such as its molecular formula (C₁₆H₁₀Cl₂N₂) and CAS number (29133-99-1). sigmaaldrich.comuni.lu Nevertheless, this information does not extend to the detailed research applications sought.

Therefore, it is not possible to provide a scientifically accurate and informative article on the specific applications of this compound as outlined. The absence of dedicated research on this particular compound means that data tables with detailed findings, as requested, cannot be generated.

Structure Activity and Structure Property Relationship Studies of 4,6 Dichloro 2,5 Diphenylpyrimidine Analogues

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity of 4,6-dichloro-2,5-diphenylpyrimidine and its analogues is significantly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and phenyl rings. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are primary sites for nucleophilic substitution reactions. The selectivity of these reactions is governed by the electronic and steric effects of the substituents.

In related dichloropyrimidine systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with amines have shown that selectivity can be controlled by the reaction conditions. researchgate.net For instance, anilines and secondary aliphatic amines in the presence of a weak base tend to selectively displace a chloride group. researchgate.net Conversely, deprotonated anilines can lead to the displacement of the sulfone group. researchgate.net Such selective reactions are crucial for the synthesis of polysubstituted aminopyrimidines, which are valuable in medicinal chemistry. researchgate.net

The reactivity of related heterocyclic compounds, like 4,6-dichloro-5-nitrobenzofuroxan, with nucleophiles has also been studied. mdpi.com In this case, only the chlorine at the C4 position is selectively substituted by nitrogen nucleophiles. mdpi.com This selectivity is attributed to the strong electron-withdrawing nature of the fused furoxan ring and the low aromatic character of the system. mdpi.com Similarly, in this compound analogues, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electrophilicity of the C4 and C6 positions, thereby influencing the rate and regioselectivity of nucleophilic attack.

Unusual reactions have been observed with certain C-nucleophiles. For example, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with 1-phenyl-3-methylpyrazol-5-one resulted in the formation of dipyrazolyl derivatives. researchgate.net These findings highlight the diverse reactivity patterns that can emerge from seemingly small changes in the substrate or nucleophile.

Correlation of Molecular Structure with Biological Efficacy and Target Binding

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns, a principle that forms the basis of structure-activity relationship (SAR) studies. nih.gov These studies aim to identify the structural features necessary for a compound to exhibit a particular biological effect, such as inhibiting an enzyme or binding to a receptor.

For instance, a series of 2,5-substituted pyrimidines were designed and synthesized as small-molecule binders of gankyrin, a protein overexpressed in many cancers. nih.gov Two compounds from this series demonstrated potent antiproliferative activity against breast and lung cancer cell lines by binding to gankyrin and inhibiting cell cycle progression. nih.gov This suggests that the 2,5-pyrimidine scaffold is a promising starting point for developing new anticancer agents. nih.gov

In another study, substituted 4,6-diarylpyrimidines were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. nih.govresearchgate.net Certain derivatives exhibited significant activity, indicating that the diarylpyrimidine core is a viable pharmacophore for anti-tubercular drug discovery. nih.govresearchgate.net The nature and position of substituents on the aryl rings were found to be crucial for the observed activity.

The development of selective inhibitors for protein kinases is another area where SAR studies of pyrimidine derivatives are prominent. For example, SAR studies on pyrido[2,3-d]pyrimidin-7-ones led to the discovery of selective inhibitors of the Abl tyrosine kinase. researchgate.net Modifications to the substituents at various positions on the pyridopyrimidine core resulted in compounds with improved potency and bioavailability. researchgate.net

The following table summarizes the biological activities of some substituted pyrimidine analogues.

| Compound Class | Biological Target/Activity | Key Structural Features |

| 2,5-Substituted Pyrimidines | Gankyrin Binders (Anticancer) | 2,5-pyrimidine scaffold |

| 4,6-Diarylpyrimidines | Anti-tubercular | Diarylpyrimidine core |

| Pyrido[2,3-d]pyrimidin-7-ones | Abl Kinase Inhibitors | Substituted pyridopyrimidine core |

| 4,6-Diaryl substituted-4,5-dihydro-2-amino pyrimidines | Antibacterial | Dihydropyrimidine core with specific aryl substituents |

Impact of Structural Modifications on Optical and Electronic Characteristics

Structural modifications to the this compound framework can have a profound impact on the molecule's optical and electronic properties, such as absorption, fluorescence, and redox potentials. These properties are of great interest for applications in materials science, including the development of dyes, fluorescent probes, and organic electronics.

The introduction of donor and acceptor groups into a molecule can create a "push-pull" system, leading to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT process can significantly red-shift the absorption and emission wavelengths. nih.gov For example, in donor-π-acceptor dyes with a pyrimidine unit as the acceptor, the fluorescence emission spectra are strongly dependent on solvent polarity. researchgate.net This solvatochromism is a hallmark of ICT.

The photophysical properties of pyrimidine derivatives can be finely tuned by strategic functionalization. chemrxiv.org For instance, the introduction of amino groups can red-shift the absorption spectrum and increase the fluorescence quantum yield. chemrxiv.orgchemrxiv.org The solvent environment also plays a crucial role in the relaxation pathways of the excited state, influencing whether the molecule relaxes via fluorescence or other non-radiative processes. chemrxiv.org

The following table highlights the effects of structural modifications on the photophysical properties of some pyrimidine-related systems.

| Compound Type | Structural Modification | Effect on Optical/Electronic Properties |

| Donor-π-Acceptor Pyrimidine Dyes | Variation of donor group and solvent polarity | Strong solvatochromism in fluorescence emission |

| 4,5-Diaminopyrimidine | Addition of amino groups | Red-shifted absorption and increased fluorescence quantum yield |

| Diketopyrrolopyrroles with Thiophene Linkers | Replacement of phenylene with thienylene | Bathochromic shift in absorption and emission |

Integrated Computational and Experimental Approaches for SAR/SPR Elucidation

The combination of computational modeling and experimental work provides a powerful strategy for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound analogues. Quantitative Structure-Activity Relationship (QSAR) is a computational method that develops mathematical models to predict the biological activity of compounds based on their chemical structure. nih.gov

QSAR studies have been successfully applied to various pyrimidine derivatives to predict their anticancer activity. For example, QSAR models have been developed for furopyrimidine and thienopyrimidine derivatives as inhibitors of the VEGFR-2 receptor, a key target in cancer therapy. nih.govmui.ac.irnih.gov These models use molecular descriptors to quantify the structural features of the compounds and correlate them with their inhibitory activity. nih.govmui.ac.irnih.gov Both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Network, ANN) methods have been employed, with ANN often providing more predictive models for complex biological systems. nih.govmui.ac.irnih.gov

Molecular docking is another computational technique that predicts the binding mode of a small molecule to a protein target. This information is invaluable for understanding the molecular basis of a compound's biological activity and for designing more potent inhibitors. For instance, molecular docking studies have been used to investigate the binding of pyrimidine-coumarin-triazole conjugates to breast cancer targets. mdpi.com

The integration of these computational approaches with experimental synthesis and biological evaluation allows for a more rational and efficient drug discovery process. Computational models can be used to prioritize compounds for synthesis, while experimental results can be used to refine and validate the computational models. This iterative cycle of design, synthesis, and testing is a hallmark of modern medicinal chemistry.

Future Research Directions for 4,6 Dichloro 2,5 Diphenylpyrimidine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 4,6-Dichloro-2,5-diphenylpyrimidine is a primary focus for future research. Current synthetic routes, while effective, may rely on harsh reagents and produce significant waste. The exploration of novel synthetic strategies is crucial for making this compound more accessible and its production more sustainable.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, atom economy, milder reaction conditions. | Development of novel catalyst systems, optimization of reaction parameters. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | Exploration of suitable solvent systems, investigation of reaction mechanisms under microwave irradiation. |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational costs. | Design of multi-step reaction sequences, compatibility of reagents and catalysts. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Development of continuous flow reactors, optimization of reaction conditions for flow synthesis. |

Advanced Applications in Targeted Drug Delivery Systems and Theranostics

The unique structural features of this compound make it a compelling candidate for applications in the fields of targeted drug delivery and theranostics. The chlorine atoms on the pyrimidine (B1678525) ring can serve as handles for further functionalization, allowing for the attachment of targeting ligands, imaging agents, and therapeutic payloads.

Future research will likely focus on designing and synthesizing derivatives of this compound that can be incorporated into sophisticated drug delivery systems. These systems could be engineered to specifically target cancer cells or other diseased tissues, thereby increasing the efficacy of the treatment while minimizing side effects. In the realm of theranostics, which combines therapy and diagnostics, this compound could be developed into agents that not only deliver a therapeutic effect but also allow for the real-time monitoring of treatment response through imaging techniques such as fluorescence imaging or positron emission tomography (PET).

Integration into Next-Generation Functional Materials and Devices

The aromatic and heterocyclic nature of this compound suggests its potential for use in the development of novel functional materials and devices. Its rigid structure and potential for π-π stacking interactions could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and other electronic components.

Future research in this domain will involve the synthesis and characterization of polymers and other materials incorporating the this compound scaffold. The electronic and optical properties of these new materials will be a key area of investigation. For instance, by tuning the substituents on the phenyl rings, it may be possible to modulate the band gap and charge transport properties of the resulting materials, making them suitable for specific electronic applications. Furthermore, the ability to form ordered structures through self-assembly could be harnessed to create materials with unique and desirable properties for applications in sensors and other advanced devices.

Multidisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The full realization of the potential of this compound will require a concerted effort from researchers across multiple disciplines. The complex challenges and exciting opportunities associated with this compound necessitate a multidisciplinary approach that integrates the expertise of synthetic chemists, chemical biologists, and materials scientists.